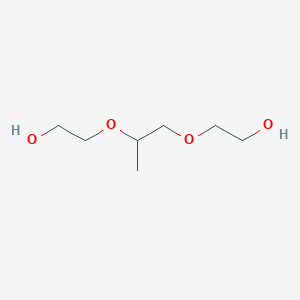
Pluronic F-127
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pluronic P-123 is a triblock copolymer composed of a central hydrophobic chain of poly(propylene oxide) (70 units) flanked by two hydrophilic chains of poly(ethylene oxide) (20 units each). A polymer with the formula HO[CH2CH2O]2O[CH2CH(CH3)O]70[CH2CH2O]2OH. It has a role as a nonionic surfactant.
Aplicaciones Científicas De Investigación
Topical Administration of Anticancer Agents : Pluronic F-127 gels have been evaluated for their potential in topical drug delivery systems for anticancer agents like 5-Fluorouracil and adriamycin. The studies focus on the effects of Pluronic F-127 concentration, temperature, and drug concentration on release rates, highlighting its potential in reverse thermal gelation behavior and good drug release characteristics (Miyazaki, Takeuchi, Yokouchi, & Takada, 1984).
Bone Tissue Engineering : Research has explored the effect of Pluronic F-127 on osteoblast viability and phenotype maintenance in vitro. This study assesses its potential use as a cell carrier in bone tissue engineering, despite some noted decreases in osteoblast viability (Brunet-Maheu et al., 2009).
Pharmaceutical Formulations : Pluronic F-127 is notable for its high viscosity and compatibility with various substances, making it an excellent drug delivery system for different routes of administration. Its ability to form gels containing penetration enhancers is particularly effective for anti-inflammatory medications (Escobar-Chávez et al., 2006).
Wound Healing : Studies have shown that topical application of Pluronic F-127 gel enhances cutaneous wound healing in rats. It stimulates the expression of growth factors like VEGF and TGF-β₁, and promotes collagen synthesis, indicating its potential in healing applications (Kant et al., 2014).
Grafting Material Carriers : Pluronic polyols like F-127 have been used as carriers for grafting materials in rat calvaria defects, aiding in early collagen synthesis and microcirculation. This enhances wound healing, although their overall impact on bone wound healing as measured by the percentage of bone fill was not significantly different from controls (Fowler et al., 2002).
Gelation Properties Modification : Research on the effect of additives on Pluronic F-127's gelation properties highlights its potential as a depot drug delivery system. The additives impact the gelation temperature and properties, influencing the release of drugs injected in PF-127 solutions (Gilbert, Davies, Palin, & Hadgraft, 1986).
Topical and Transdermal Drug Administration : The thermo-responsive nature of Pluronic F-127 makes it a prime candidate for drug delivery systems designed for topical and transdermal administration. Its properties allow for controlled drug permeation through the skin, either promoting or retarding drug delivery depending on the system's design (Almeida et al., 2012).
Drug Release Studies : Various studies have focused on drug release from Pluronic F-127 gels, examining factors like drug and polymer concentration, and the impact of different substances on the release rate. These studies are crucial in developing effective drug delivery systems using PF-127 (Gilbert et al., 1986; Chen-Chow & Frank, 1981).
Propiedades
Número CAS |
721929-01-7 |
|---|---|
Nombre del producto |
Pluronic F-127 |
Fórmula molecular |
C7H16O4 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)propoxy]ethanol |
InChI |
InChI=1S/C7H16O4/c1-7(11-5-3-9)6-10-4-2-8/h7-9H,2-6H2,1H3 |
Clave InChI |
OQNWUUGFAWNUME-UHFFFAOYSA-N |
SMILES |
CC(COCCO)OCCO |
SMILES canónico |
CC(COCCO)OCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



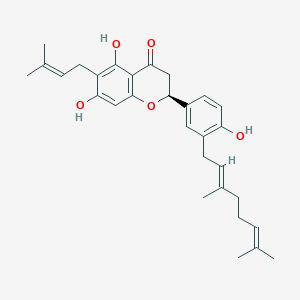

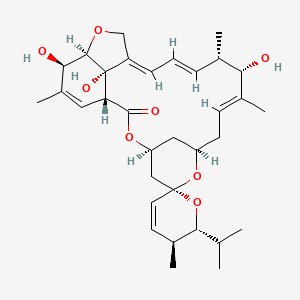

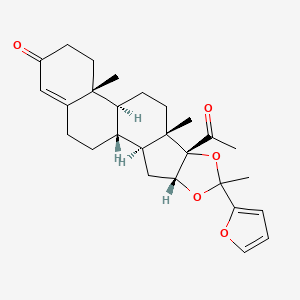
![Benzo[g]pteridine](/img/structure/B1247554.png)
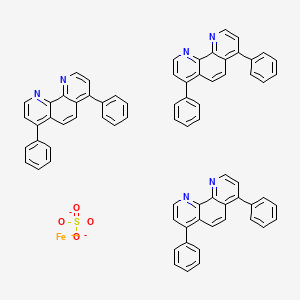
![(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1247558.png)
![Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)](/img/structure/B1247559.png)
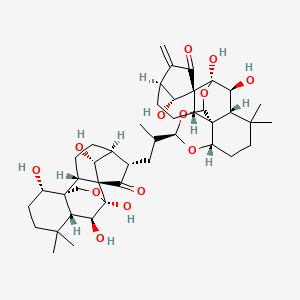

![1-[(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B1247563.png)

